molecular formula C17H14N4S B2609478 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile CAS No. 476318-80-6

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No. B2609478
CAS RN: 476318-80-6
M. Wt: 306.39
InChI Key: CRZRMTKHWKFDMB-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as the one you mentioned, are often used in the preparation of important molecules . They are present in a wide range of both naturally occurring and synthetic bioactive compounds .


Synthesis Analysis

The synthesis of highly substituted pyridine derivatives has attracted much attention, and a number of methods have been developed to prepare these compounds . For example, a green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 h .


Chemical Reactions Analysis

The chemical reactions of pyridine derivatives can be quite complex and depend on the specific structure of the compound. For example, the halogen atom in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles is easily replaced by primary and secondary amines to form the corresponding 2-alkylaminopyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-Amino-6-chloro-4-(3-nitrophenyl)pyridine-3,5-dicarbonitrile, it was found to be a yellow solid with a melting point of 236°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

A variety of pyridine derivatives, including 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile, have been synthesized and investigated for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel pyridinecarbonitriles with antibacterial properties. For example, Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties and antibacterial activity, demonstrating the potential of pyridine derivatives in developing new antimicrobial drugs (Girgis, Kalmouch, & Hosni, 2004). Koszelewski et al. (2021) further explored the antibacterial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, highlighting their effectiveness against Escherichia coli strains and suggesting their potential as substitutes for known antibiotics (Koszelewski et al., 2021).

Corrosion Inhibition

Another significant application of these compounds is in the field of corrosion inhibition. Sudheer & Quraishi (2014) investigated the corrosion protection efficiency of pyridine derivatives on mild steel in hydrochloric acid, demonstrating high inhibition efficiency and suggesting the utility of these compounds in protecting industrial materials (Sudheer & Quraishi, 2014).

Environmental and Green Chemistry

Moreover, the synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile and related compounds has been explored through green chemistry approaches. Kidwai & Chauhan (2014) developed an efficient and environmentally benign method for synthesizing 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Kidwai & Chauhan, 2014).

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZRMTKHWKFDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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